molecular formula C5H4Br2OS2 B14277434 4,5-Bis(bromomethyl)-1,3-dithiol-2-one CAS No. 153911-38-7

4,5-Bis(bromomethyl)-1,3-dithiol-2-one

Cat. No.: B14277434
CAS No.: 153911-38-7
M. Wt: 304.0 g/mol
InChI Key: QRVPOZWYPXKOSU-UHFFFAOYSA-N
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Description

4,5-Bis(bromomethyl)-1,3-dithiol-2-one is an organosulfur compound characterized by the presence of two bromomethyl groups attached to a 1,3-dithiol-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(bromomethyl)-1,3-dithiol-2-one typically involves the bromination of 4,5-dimethyl-1,3-dithiol-2-one. One common method includes the use of molecular bromine (Br₂) or N-bromosuccinimide (NBS) as brominating agents. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may employ similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process while minimizing the generation of byproducts .

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(bromomethyl)-1,3-dithiol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted dithiolones.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dithiols

Mechanism of Action

The mechanism of action of 4,5-Bis(bromomethyl)-1,3-dithiol-2-one involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The bromomethyl groups can alkylate DNA bases, leading to DNA crosslinking and intercalation. This can disrupt DNA replication and transcription, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Bis(bromomethyl)-1,3-dithiol-2-one is unique due to its dithiol-2-one core, which imparts distinct chemical reactivity and potential for forming supramolecular structures. Its ability to participate in both substitution and oxidation-reduction reactions further distinguishes it from other bromomethyl-substituted compounds .

Properties

CAS No.

153911-38-7

Molecular Formula

C5H4Br2OS2

Molecular Weight

304.0 g/mol

IUPAC Name

4,5-bis(bromomethyl)-1,3-dithiol-2-one

InChI

InChI=1S/C5H4Br2OS2/c6-1-3-4(2-7)10-5(8)9-3/h1-2H2

InChI Key

QRVPOZWYPXKOSU-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(SC(=O)S1)CBr)Br

Origin of Product

United States

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